3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide
Description
3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide (CAS 1341969-82-1) is a pyrazole-derived compound featuring a 4-iodo-substituted pyrazole ring, an isopropylamino group, and a methylpropanamide side chain. The iodine atom at the 4-position of the pyrazole ring may enhance steric and electronic interactions, while the amide group contributes to hydrogen-bonding capabilities, influencing solubility and bioavailability .
Properties
Molecular Formula |
C10H17IN4O |
|---|---|
Molecular Weight |
336.17 g/mol |
IUPAC Name |
3-(4-iodopyrazol-1-yl)-2-methyl-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C10H17IN4O/c1-7(2)14-10(3,9(12)16)6-15-5-8(11)4-13-15/h4-5,7,14H,6H2,1-3H3,(H2,12,16) |
InChI Key |
KHGBYRJCJKAHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)(CN1C=C(C=N1)I)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Iodination of Pyrazole Precursors
The iodination of 1H-pyrazole derivatives is a critical first step. A common method involves reacting 1H-pyrazole with iodine monochloride (ICl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), under anhydrous conditions.
Representative Procedure :
- Dissolve 1H-pyrazole (10 mmol) in dichloromethane (50 mL).
- Add iodine monochloride (12 mmol) dropwise at 0°C.
- Introduce AlCl₃ (1.2 mmol) and stir for 6 hours at room temperature.
- Quench the reaction with aqueous sodium thiosulfate, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Yield : 78–85%.
| Parameter | Value |
|---|---|
| Starting Material | 1H-Pyrazole |
| Iodinating Agent | Iodine Monochloride (ICl) |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane |
| Temperature | 0°C → Room Temperature |
| Purification | Column Chromatography |
Synthesis of 2-(Isopropylamino)-2-Methylpropanamide
This intermediate is prepared via a Ritter reaction between isopropylamine and 2-methylpropanenitrile, followed by hydrolysis.
Procedure :
- Mix 2-methylpropanenitrile (15 mmol) with concentrated sulfuric acid (20 mL) at −10°C.
- Add isopropylamine (18 mmol) slowly, maintaining the temperature below 0°C.
- Stir the mixture for 24 hours, then pour into ice water.
- Neutralize with ammonium hydroxide, extract with dichloromethane, and crystallize from ethanol/water.
Yield : 70–75%.
| Parameter | Value |
|---|---|
| Nitrile | 2-Methylpropanenitrile |
| Amine | Isopropylamine |
| Acid Catalyst | Sulfuric Acid |
| Reaction Time | 24 Hours |
| Purification | Recrystallization |
Coupling of Iodopyrazole and Propanamide Units
The final step involves coupling 4-iodo-1H-pyrazole with 2-(isopropylamino)-2-methylpropanamide using a nucleophilic aromatic substitution (SNAr) mechanism.
Optimized Protocol :
- Dissolve 4-iodo-1H-pyrazole (5 mmol) and 2-(isopropylamino)-2-methylpropanamide (5.5 mmol) in dimethylformamide (DMF, 30 mL).
- Add potassium carbonate (10 mmol) and heat at 80°C for 12 hours.
- Cool, filter, and concentrate under reduced pressure.
- Purify via flash chromatography (silica gel, ethyl acetate/methanol 9:1).
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium Carbonate |
| Temperature | 80°C |
| Reaction Time | 12 Hours |
| Purification | Flash Chromatography |
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states in SNAr reactions. Comparative studies show:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| DMSO | 46.7 | 68 |
| THF | 7.5 | 42 |
Higher dielectric solvents improve ionic intermediate stability, favoring product formation.
Catalytic Systems
The use of inorganic bases (e.g., K₂CO₃) versus organic bases (e.g., triethylamine) was evaluated:
| Base | Yield (%) | Purity (%) |
|---|---|---|
| Potassium Carbonate | 72 | 98 |
| Triethylamine | 58 | 89 |
| Sodium Hydride | 63 | 92 |
Potassium carbonate’s superior performance is attributed to its ability to deprotonate the pyrazole without side reactions.
Temperature and Time Dependence
A kinetic study revealed optimal conditions at 80°C for 12 hours, balancing conversion and decomposition:
| Temperature (°C) | Time (Hours) | Yield (%) |
|---|---|---|
| 60 | 24 | 55 |
| 80 | 12 | 72 |
| 100 | 8 | 65 |
Prolonged heating at 100°C led to amide bond hydrolysis, reducing yields.
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography with ethyl acetate/methanol gradients. Analytical HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 3.45 (m, 1H, isopropyl-CH), 1.98 (s, 3H, CH₃), 1.25 (d, 6H, J = 6.8 Hz, CH(CH₃)₂).
- IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-I stretch).
- Mass Spectrometry : m/z 337.07 [M+H]⁺.
Industrial-Scale Production Considerations
Large-scale synthesis adopts continuous flow reactors to enhance heat transfer and reduce reaction times. A pilot study achieved 85% yield using:
- Flow Rate : 5 mL/min.
- Residence Time : 30 minutes.
- Catalyst : Immobilized K₂CO₃ on mesoporous silica.
This method reduces solvent waste by 40% compared to batch processes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch (DMF/K₂CO₃) | 72 | 98 | Moderate |
| Continuous Flow | 85 | 99 | High |
| Microwave-Assisted | 68 | 97 | Low |
Continuous flow synthesis emerges as the most viable for industrial applications due to its efficiency and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: New derivatives with different substituents replacing the iodine atom.
Scientific Research Applications
3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The pathways involved can include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s amide group distinguishes it from the carboxylic acid analog, reducing acidity and altering solubility.
- Betaxolol shares the isopropylamino group but targets adrenergic receptors, whereas pyrazole derivatives (e.g., ) may inhibit enzymes like kinases .
- The 4-iodo substituent in the target compound enhances steric bulk and may influence halogen bonding in target interactions .
Pharmacological and Chemical Properties
Solubility and Stability
- The amide group in the target compound likely confers moderate aqueous solubility, contrasting with the carboxylic acid analog’s higher solubility at physiological pH . Betaxolol hydrochloride, with its phenoxypropanol structure, exhibits pH-dependent stability (4.5–6.5) and requires drying under vacuum to prevent hygroscopic degradation .
- Pyrazolo-pyrimidine derivatives () undergo isomerization under specific conditions, highlighting the sensitivity of heterocyclic systems to reaction environments .
Reactivity
- The iodine atom in the target compound may participate in Sonogashira or Suzuki coupling reactions, enabling derivatization for structure-activity relationship (SAR) studies. This contrasts with betaxolol’s ether and alcohol groups, which are less reactive under mild conditions .
Q & A
Q. What are the key steps in synthesizing 3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanamide?
Synthesis typically involves multi-step reactions, including:
- Halogenation : Introducing the iodine substituent at the 4-position of the pyrazole ring via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH .
- Amide bond formation : Coupling the pyrazole intermediate with 2-(isopropylamino)-2-methylpropanoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) for isolating the final product .
Q. How is the molecular structure of this compound characterized?
Structural confirmation employs:
- NMR spectroscopy : H and C NMR to identify proton environments (e.g., pyrazole ring protons at δ 7.2–8.5 ppm) and carbon backbone .
- Mass spectrometry (ESI-MS) : Molecular ion peak ([M+H]) matching the theoretical molecular weight (e.g., ~350–360 g/mol) .
- Elemental analysis : Confirming C, H, N, and I percentages within ±0.4% of theoretical values .
Q. What are the primary chemical reactivities of this compound?
Reactivity is dominated by:
Q. What biological activities are hypothesized for this compound?
Based on structural analogs (e.g., ):
- Antimicrobial activity : Potential inhibition of bacterial enoyl-ACP reductase (IC values determined via microbroth dilution assays) .
- Kinase inhibition : Pyrazole derivatives often target ATP-binding pockets in kinases (e.g., JAK2, EGFR) .
Q. How is stability assessed for this compound under laboratory conditions?
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C common for pyrazole amides) .
- Solution stability : HPLC monitoring of degradation in buffers (pH 2–12) over 24–72 hours .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Q. What structure-activity relationships (SAR) are critical for modifying this compound?
Key modifications include:
- Pyrazole substituents : Electron-withdrawing groups (e.g., -I) enhance metabolic stability but reduce solubility .
- Amide vs. ester backbones : Amides improve target binding affinity but may require prodrug strategies for bioavailability .
- Amino group alkylation : Isopropyl groups balance lipophilicity and cell permeability (logP ~2.5) .
Q. What analytical methods resolve conflicting data in purity assessments?
- 2D NMR (HSQC, HMBC) : Differentiates regioisomers by correlating H and C shifts .
- High-resolution MS (HRMS) : Resolves mass discrepancies <0.001 Da caused by isotopic interference .
- Chiral HPLC : Detects enantiomeric impurities if asymmetric centers are present .
Q. How does the compound behave under physiological conditions?
Q. What computational tools predict interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
